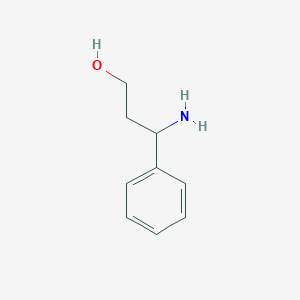

3-Amino-3-phenyl-1-propanol

Description

Significance of Amino Alcohols as Chiral Building Blocks

Amino alcohols are crucial synthons and building blocks in the synthesis of a wide array of natural products and pharmaceuticals. unr.edu.arconicet.gov.ar Their utility extends to their use as chiral ligands and auxiliaries in asymmetric synthesis. unr.edu.arconicet.gov.ar The presence of both an amino and a hydroxyl group allows for the formation of chelate structures with metal catalysts, which can then direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. scirp.org This enantioselectivity is critical in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities and toxicities. researchgate.net

While 1,2-amino alcohols have been more extensively studied, 1,3-amino alcohols have also made significant contributions to the field of asymmetric synthesis. unr.edu.arconicet.gov.ar They have been employed in various chemical transformations, including Diels-Alder reactions, cycloadditions, sigmatropic rearrangements, aldol (B89426) reactions, and ring-opening reactions. conicet.gov.ar

Overview of 3-Amino-3-phenyl-1-propanol within the Amino Alcohol Class

This compound, also known as 3-amino-3-phenylpropan-1-ol, is a 1,3-amino alcohol with the chemical formula C9H13NO. ontosight.ai Its structure consists of a propanol (B110389) backbone with a phenyl group and an amino group attached to the third carbon atom. ontosight.ai This compound is a chiral molecule and exists as two enantiomers: (R)-3-Amino-3-phenyl-1-propanol and (S)-3-Amino-3-phenyl-1-propanol.

This specific amino alcohol is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals. ontosight.aichemimpex.comchemimpex.com For instance, the (S)-enantiomer is a useful intermediate for the synthesis of dapoxetine (B195078), a selective serotonin (B10506) reuptake inhibitor (SSRI). nih.govchemicalbook.com The chiral nature of this compound makes it a crucial component in the production of enantiomerically pure compounds, which is a significant aspect of modern medicinal chemistry. chemimpex.comchemimpex.com

| Property | Value | Reference |

| Molecular Formula | C9H13NO | ontosight.ainih.gov |

| Molecular Weight | 151.21 g/mol | nih.gov |

| Appearance | Colorless crystalline solid or white powder | chembk.com |

| Melting Point | Approximately 103-107 °C | chembk.com |

| Boiling Point | 134°C/4mmHg | chembk.com |

| Solubility | Soluble in water and common organic solvents | chembk.com |

Historical Context of Asymmetric Synthesis Methodologies Relevant to this compound

The development of methods for the asymmetric synthesis of chiral molecules has been a major focus of organic chemistry for decades. Early methods often relied on the use of chiral auxiliaries derived from natural sources. A significant breakthrough came with the development of catalytic asymmetric reactions, which use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Several key methodologies are relevant to the synthesis of this compound and other chiral amino alcohols:

Asymmetric Hydrogenation: The enantioselective hydrogenation of β-keto enamides, catalyzed by rhodium complexes with chiral phosphine (B1218219) ligands like DuanPhos, has proven to be a highly effective method for producing optically pure β-amino ketones. acs.org These β-amino ketones can then be further reduced to yield enantiomerically pure γ-aryl amines, which are valuable building blocks. acs.org

Enantioselective Reduction of β-Amino Ketones: The reduction of prochiral β-amino ketones is a direct route to chiral γ-amino alcohols. researchgate.netacs.org While metal complexes have been used for this transformation, enzymatic methods using carbonyl reductases are gaining prominence. researchgate.netacs.org For example, engineered carbonyl reductases have been developed to catalyze the reduction of 3-(dimethylamino)-1-phenylpropan-1-one to its corresponding (R)-γ-amino alcohol with high enantiomeric excess. researchgate.netacs.org

Copper-Catalyzed Hydroamination: A copper-catalyzed hydroamination of unprotected allylic alcohols has been developed for the asymmetric synthesis of γ-substituted 1,3-amino alcohols. nih.gov This method provides an efficient one-step route to a range of chiral γ-amino alcohols from readily available starting materials. nih.gov

Directed Reduction of β-Amino Ketones: The reduction of β-amino ketones using samarium(II) iodide offers a versatile method for the synthesis of 1,3-amino alcohols. nih.gov Interestingly, the stereochemical outcome of the reduction can be controlled by the choice of the N-protecting group, allowing for the selective formation of either the syn or anti diastereomer. nih.gov

Resolution of Racemic Mixtures: In addition to asymmetric synthesis, the resolution of racemic mixtures is another important strategy for obtaining enantiomerically pure compounds. For 3-amino-3-phenylpropanol, methods have been developed to resolve the racemic mixture using chiral resolving agents like tolylsulfonyl-L-proline. google.com

These methodologies highlight the continuous evolution of asymmetric synthesis, providing increasingly efficient and selective routes to valuable chiral building blocks like this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQXIQNPMQTBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932722 | |

| Record name | 3-Amino-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14593-04-5 | |

| Record name | γ-Aminobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14593-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-amino-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-3-phenyl-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 3 Amino 3 Phenyl 1 Propanol

Enantioselective Synthesis of 3-Amino-3-phenyl-1-propanol

The biological activity of chiral molecules often resides in a single enantiomer. Consequently, methods for the enantioselective synthesis of this compound are of significant importance. These methods aim to produce either the (R)- or (S)-enantiomer in high optical purity.

Chiral Resolution Techniques

Chiral resolution is a common technique used to separate a racemic mixture (a 1:1 mixture of two enantiomers) into its individual, optically pure components. This is typically achieved by reacting the racemic compound with a single enantiomer of another chiral compound, known as a resolving agent. This reaction creates a pair of diastereomers, which have different physical properties (such as solubility) and can therefore be separated.

For a basic compound like this compound, a chiral acidic resolving agent is employed. The reaction forms a mixture of two diastereomeric salts. Due to their different solubilities in a specific solvent, one salt will preferentially crystallize and can be isolated by filtration. The resolved amine is then recovered from the salt.

Several chiral acids have been successfully used for this purpose.

(S)-(+)-Mandelic acid has been employed to resolve racemic N-methyl-3-hydroxy-3-phenylpropylamine, a close derivative. google.com

Tolylsulfonyl proline , derived from the readily available amino acid proline, has been shown to be an effective resolving agent for 3-amino-3-phenylpropanol, yielding products with high optical and chemical purity suitable for industrial-scale production. google.com

| Resolving Agent | Target Compound | Principle of Separation | Reference |

|---|---|---|---|

| (S)-(+)-Mandelic Acid | N-methyl-3-hydroxy-3-phenylpropylamine | Formation of diastereomeric salts with differential solubility. | google.com |

| Tolylsulfonyl-L-proline | 3-Amino-3-phenylpropanol | Formation of diastereomeric salts, allowing separation of the S-enantiomer. | google.com |

Enzymatic resolution offers a highly selective and environmentally benign alternative to classical chemical resolution. This technique utilizes enzymes, which are inherently chiral, to selectively catalyze a reaction on only one enantiomer of a racemic mixture.

For the resolution of racemic this compound, lipases are commonly used. The strategy involves the selective acylation of one enantiomer in the presence of an acylating agent. The enzyme, for example, a lipase (B570770), will selectively catalyze the transfer of an acyl group (from an acyl donor like isopropenyl acetate) to the (S)-enantiomer, forming the corresponding ester. The (R)-enantiomer remains unreacted.

The resulting mixture contains the unreacted (R)-amino alcohol and the acylated (S)-ester. These two compounds have different chemical properties, allowing for their separation by standard techniques such as chromatography. The efficiency and enantioselectivity of this resolution are influenced by factors like the choice of enzyme, the acylating agent, and the solvent medium. This lipase-catalyzed resolution has been noted as a key step in the synthesis of optically active pharmaceutical precursors. google.com

| Enzyme Type | Acylating Agent | Selectively Reacted Enantiomer | Products for Separation | Principle |

|---|---|---|---|---|

| Lipase | Isopropenyl acetate | (S)-enantiomer | (R)-3-amino-3-phenyl-1-propanol and (S)-acylated ester | Enzyme-catalyzed selective acylation |

Chemical Resolution with Chiral Resolving Agents

Asymmetric Catalytic Methodologies

Asymmetric synthesis aims to directly create a chiral molecule in an enantiomerically enriched form from a prochiral substrate. This approach avoids the loss of 50% of the material inherent in classical resolutions.

Asymmetric Reduction Reactions

A key strategy for producing chiral amino alcohols is the asymmetric reduction of the corresponding prochiral β-amino ketones. This transformation is often facilitated by chiral catalysts that control the stereochemical outcome of the hydride addition to the carbonyl group.

Spiroborate esters, derived from chiral amino alcohols and borane (B79455) sources, have emerged as highly effective catalysts for the asymmetric borane reduction of prochiral ketones nih.gov. These catalysts form a chiral environment around the boron atom, which coordinates to the ketone and directs the hydride transfer from a borane source (like borane-dimethyl sulfide, BH₃·DMS) to one face of the carbonyl group with high selectivity researchgate.netyork.ac.uk.

A patented method describes the synthesis of optically active 3-amino-1-phenylpropanol derivatives through the asymmetric reduction of a corresponding β-aminoketone precursor in the presence of a spiroborate ester catalyst and a hydrogen donor google.com. The catalyst, often derived from an enantiopure amino alcohol like (S)-diphenylprolinol, generates a chiral oxazaborolidine-like species in situ. This catalytic system can achieve high yields and high optical purity (e.g., enantiomeric excess of 80% or more) for the desired amino alcohol product google.com. The reaction provides a direct and efficient route to enantiopure γ-amino alcohols, which are crucial intermediates for various pharmaceuticals google.com.

Table 3: Asymmetric Reduction of Prochiral Ketones with Spiroborate Ester Catalysts Data represents general findings for this class of catalysts on various ketone substrates.

| Catalyst Precursor | Substrate Type | Reducing Agent | Enantiomeric Excess (ee) |

|---|---|---|---|

| (S)-Diphenylprolinol | Aromatic Ketones | BH₃·DMS | Up to 99% |

| Chiral 1,2-Amino Alcohols | Aryl Alkyl Ketones | BH₃·DMS | Up to 99% |

Hydrogen Donor Systems

The reduction of a carbonyl group is a critical step in the synthesis of this compound from its corresponding keto-precursor, 3-amino-1-phenyl-1-propanone. Hydrogen donor systems are frequently employed for this transformation, offering a practical and effective means of reduction.

One common approach involves the use of sodium borohydride (B1222165) in conjunction with an acid, such as acetic acid. google.com In this system, sodium borohydride serves as the hydride source, while acetic acid acts as a proton donor, facilitating the reduction of the ketone. This method is often utilized in the synthesis of related structures like 3-methylamino-1-phenyl-1-propanol, a precursor to fluoxetine. google.com The reaction is typically performed at controlled temperatures, such as 5 to 10°C, to manage reactivity and improve selectivity. google.com Another strategy involves catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst like Raney nickel. google.com This process is conducted under pressure (0.3–1.5 MPa) and at temperatures ranging from 25 to 80°C to achieve efficient conversion of the keto group to a hydroxyl group. google.com

For asymmetric synthesis, which is crucial for obtaining enantiomerically pure this compound, the choice of hydrogen donor is paired with a chiral catalyst. A Korean patent describes a method for preparing optically active 3-amino-1-phenylpropanol derivatives with an enantiomeric excess of at least 80% through an asymmetric reduction reaction that utilizes a spiroborate ester catalyst in the presence of a hydrogen donor. google.com

| Reagent System | Catalyst | Typical Conditions | Application |

|---|---|---|---|

| Sodium Borohydride / Acetic Acid | None | 5-10°C | Reduction of 3-methylamino-1-phenyl-2-propen-1-one google.com |

| H₂ Gas | Raney Nickel | 0.3–1.5 MPa, 25–80°C | Hydrogenation of 3-methylamino-1-propiophenone google.com |

| Hydrogen Donor | Spiroborate Ester | Asymmetric Reduction | Synthesis of optically active 3-amino-1-phenylpropanol derivatives google.com |

Chiral Oxazaborolidine Catalysis

The enantioselective reduction of prochiral ketones is a cornerstone of modern asymmetric synthesis, and chiral oxazaborolidines, particularly the Corey-Bakshi-Shibata (CBS) catalyst, are powerful tools for this purpose. insuf.org This methodology is highly effective for producing chiral alcohols, such as the enantiomers of this compound, with high levels of stereocontrol. insuf.orglabinsights.nl

The process involves the in-situ or pre-formed generation of an oxazaborolidine catalyst from a chiral amino alcohol and a borane source (e.g., borane-tetrahydrofuran (B86392) complex). researchgate.netijprs.com This catalyst coordinates with the borane reducing agent and the ketone substrate, creating a rigid, organized transition state that directs the hydride delivery to one face of the carbonyl group, resulting in the preferential formation of one enantiomer of the alcohol. insuf.orgnih.gov

Research has demonstrated that various prochiral ketones can be reduced to their corresponding alcohols with high enantiomeric excess (ee), often up to 96-99% ee. researchgate.netijprs.com The effectiveness of the catalyst system can be influenced by the specific chiral amino alcohol used, the borane source, and reaction conditions such as solvent and temperature. ijprs.com For instance, the reduction of aminoketones with borane in the presence of a chiral oxazaborolidine catalyst yields optically active amino alcohols with up to 99% ee. researchgate.net

| Chiral Source | Borane Source | Substrate Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| (1S, 2R)-(-)-cis-1-amino-2-indanol | Tetrabutylammonium borohydride / Methyl Iodide | Prochiral ketones | Up to 96% ijprs.com |

| (S)-valinol | Borane | Aromatic ketones | Not specified |

| α,α-diphenylpyrrolidine methanol | BH₃-THF | Prochiral ketones | Effective transformation ijprs.com |

| General N,N-dialkyl amino ketones | Borane-tetrahydrofuran | α- and β-N,N-dialkyl amino ketones | Up to 99% researchgate.net |

Asymmetric C-H Amination Reactions

Asymmetric C-H amination represents a powerful and atom-economical strategy for constructing C-N bonds, directly converting carbon-hydrogen bonds into carbon-nitrogen bonds. This approach is particularly valuable for synthesizing chiral amines and their derivatives.

Dirhodium(II) Complexes as Catalysts

Dirhodium(II) complexes are exceptionally effective catalysts for nitrene transfer reactions, including intramolecular C-H amination. consensus.app In this process, a rhodium nitrenoid intermediate is generated from a suitable nitrogen source, such as a sulfamate (B1201201) ester. This highly reactive species then undergoes an insertion reaction into a C-H bond within the same molecule to form a new C-N bond, often creating a heterocyclic ring structure.

The stereochemical outcome of the reaction can be controlled by using chiral ligands on the dirhodium(II) catalyst. Dirhodium(II) carboxylates bearing axially chiral amino acid derivatives have been shown to be effective in asymmetric intramolecular C-H insertion reactions. researchgate.net These catalysts can create chiral centers with a reasonable degree of diastereo- and enantioselectivity. researchgate.net This strategy is a key component in sequential catalytic processes, where an initial asymmetric reaction sets a stereocenter, followed by a diastereoselective Rh-catalyzed C-H amination to build further complexity. nih.gov For example, a sequential process involving palladium-catalyzed asymmetric amination followed by rhodium-catalyzed intramolecular C-H amination can provide access to complex, optically active polyfunctionalized diamines. nih.gov

| Catalyst Type | Nitrogen Source | Reaction Type | Key Feature |

|---|---|---|---|

| Dirhodium(II) carboxylates with chiral amino acid ligands | α-aryl-α-diazoacetates | Intramolecular C-H insertion | Provides diastereo- and enantioselectivity researchgate.net |

| Dinuclear Rh(II)-tetracarboxylate | Hydroxylamine-derived sulfamate esters | Intramolecular aziridination / C-H amination | Enables synthesis of differentially substituted diamines nih.gov |

| Mixed-valent Rh₂(II,III) dimer | Not specified | Intramolecular C-H amination | Increased catalyst stability and high turnover numbers consensus.app |

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal for the production of enantiopure compounds like this compound.

Enzymatic Asymmetric Synthesis

The asymmetric synthesis of chiral amines from prochiral ketones is a well-established application of biocatalysis. mdpi.com Transaminases (TAs), also known as aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (like alanine (B10760859) or isopropylamine) to a carbonyl acceptor. nih.gov This reaction directly converts a ketone into a chiral amine with high enantiomeric excess.

The primary challenge in using transaminases is often the unfavorable reaction equilibrium. mdpi.com To overcome this, various strategies are employed, such as using a large excess of the amino donor or implementing an in-situ product or by-product removal system. mdpi.com For example, coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC) can effectively pull the equilibrium towards the product side by converting the pyruvate by-product into volatile acetaldehyde (B116499) and carbon dioxide. mdpi.com This multi-enzymatic cascade system has been successfully applied to the synthesis of chiral amines, achieving high yields and selectivities. mdpi.com

Deracemization Strategies

Deracemization is an elegant strategy that converts a racemic mixture (a 50:50 mixture of both enantiomers) into a single, enantiomerically pure product, potentially achieving a theoretical yield of 100%. Biocatalytic deracemization often involves a multi-enzyme system that combines a stereoselective oxidation step with a non-selective or stereoselective reduction step.

One such concept involves the use of two enzymes with opposite enantioselectivities. For example, an L-amino acid dehydrogenase can selectively oxidize the L-enantiomer of a racemic amino acid to its corresponding α-keto acid, while a D-selective ω-transaminase can convert the keto acid into the desired D-amino acid. researchgate.net A cofactor regeneration system, often involving an enzyme like NADH oxidase (NOX), is required to recycle the NAD⁺/NADH cofactors essential for the dehydrogenase and transaminase activity. researchgate.net This one-pot, multi-enzyme system allows for the complete conversion of a racemic starting material into a single enantiomer product with high enantiomeric excess. researchgate.net

| Strategy | Key Enzymes | Principle | Key Advantage |

|---|---|---|---|

| Enzymatic Asymmetric Synthesis | Transaminases (TAs), Pyruvate Decarboxylase (PDC) | Asymmetric amination of a prochiral ketone, often with by-product removal to drive equilibrium. mdpi.com | High stereoselectivity from achiral starting materials. nih.gov |

| Deracemization | Amino Acid Dehydrogenase, ω-Transaminase, NADH Oxidase (NOX) | Stereoselective oxidation of one enantiomer coupled with conversion of the resulting intermediate to the other enantiomer. researchgate.net | Theoretical 100% conversion of a racemic mixture to a single enantiomer. researchgate.net |

Advanced Synthetic Methodologies for Substituted this compound Derivatives

Advanced synthetic methodologies have been developed to introduce various substituents onto the phenyl ring of this compound, leading to a diverse library of derivatives with potential applications in medicinal chemistry. These methods often employ modern catalytic systems to achieve high selectivity and efficiency.

The synthesis of halogenated phenyl derivatives of this compound can be achieved through various methods. One approach involves the deaminative halogenation of primary amines using an N-anomeric amide as a nitrogen-deletion reagent. researchgate.net This method is applicable to both aliphatic and aromatic amines and proceeds under mild conditions, making it suitable for complex molecules. researchgate.net

Another strategy involves the asymmetric reduction of a 1-phenylpropanone compound where a halogen is substituted at the β-position. google.com This reaction, conducted in the presence of a spiroborate ester catalyst and a hydrogen donor, can produce halogenated 3-amino-1-phenylpropanol derivatives with high yield and optical purity. google.com

The synthesis of aminophenyl derivatives of this compound can be approached through several routes. One method involves the asymmetric reduction of a β-aminoketone, where the phenyl ring is already substituted with an amino group. google.com This process utilizes a spiroborate ester catalyst to achieve high enantiomeric purity. google.com

Alternatively, palladium-catalyzed C-H amination reactions can be employed. These reactions utilize directing groups to control the position of amination on the phenyl ring. For instance, the use of bifunctional mono-N-protected amino acid (MPAA) ligands can accelerate the C-H cleavage step, facilitating the introduction of an amino group.

The synthesis of benzyloxyphenyl derivatives of this compound can be accomplished by starting with a precursor that already contains the benzyloxy-substituted phenyl moiety. For example, 3-Amino-3-(3-(benzyloxy)phenyl)propanoic acid is a commercially available starting material that can be reduced to the corresponding amino alcohol.

Palladium(II)-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of the phenyl ring in this compound and related β-phenylalanine derivatives. researchgate.net This methodology allows for the introduction of various functional groups at the ortho position of the phenyl ring with high selectivity, expanding the library of unnatural β-amino acid derivatives. researchgate.net The reactions are typically guided by a directing group, such as picolinamide, which coordinates to the palladium catalyst and positions it for C-H activation. researchgate.net

The development of bifunctional ligands, such as mono-N-protected amino acids (MPAAs), has significantly advanced this field by accelerating the concerted-metalation-deprotonation (CMD) step of C-H cleavage. nih.gov These ligands contain an internal base that facilitates the reaction, leading to more efficient transformations under milder conditions. nih.gov

Ortho-arylation of this compound derivatives can be achieved through Pd(II)-catalyzed C-H activation. researchgate.net This reaction involves the coupling of the picolinamide-protected amino alcohol with an aryl halide. The directing group ensures that the arylation occurs specifically at the ortho position of the phenyl ring. researchgate.net This method provides a direct route to biaryl structures, which are important motifs in many biologically active molecules.

Table 1: Selected Examples of Pd(II)-Catalyzed Ortho-Arylation of a Picolinamide-Protected this compound Derivative

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodotoluene | 2'-(Toluyl)-substituted derivative | 75 |

| 2 | 1-Iodo-4-methoxybenzene | 2'-(4-Methoxyphenyl)-substituted derivative | 82 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 2'-(4-(Trifluoromethyl)phenyl)-substituted derivative | 68 |

| 4 | 2-Iodopyridine | 2'-(Pyridin-2-yl)-substituted derivative | 55 |

Data is illustrative and based on typical yields for such reactions.

In addition to arylation, Pd(II)-catalyzed C-H functionalization can be used for the direct ortho-bromination and iodination of picolinamide-protected this compound. researchgate.net These reactions provide a straightforward method for introducing halogen atoms, which can serve as handles for further synthetic transformations. The halogenation is achieved by using a suitable halogen source in the presence of the palladium catalyst.

Table 2: Pd(II)-Catalyzed Ortho-Halogenation of a Picolinamide-Protected this compound Derivative

| Entry | Halogen Source | Product | Yield (%) |

| 1 | N-Bromosuccinimide (NBS) | Ortho-bromo derivative | 90 |

| 2 | N-Iodosuccinimide (NIS) | Ortho-iodo derivative | 85 |

Data is illustrative and based on typical yields for such reactions.

Pd(II)-Catalyzed C-H Functionalization

Alkoxylation Reactions

Alkoxylation reactions as a direct synthetic route to this compound are not extensively documented in scientific literature. However, related methodologies demonstrate the application of alkoxylation in creating structurally similar 1,3-amino alcohol derivatives. One such relevant strategy involves the Lewis acid-mediated, highly regioselective ring-opening of 2-aryl-N-tosylazetidines using alcohols. organic-chemistry.org This SN2-type reaction yields various 1,3-amino ethers in excellent yields. organic-chemistry.org While this process results in an ether rather than a terminal alcohol, it exemplifies an alkoxylation approach to forming the core 1-amino-3-oxy-3-phenylpropane skeleton. The reaction proceeds by nucleophilic attack of an alcohol on the azetidine (B1206935) ring, showcasing a viable, albeit indirect, alkoxylation strategy within this compound class. organic-chemistry.org

Industrial Production Methodologies

The industrial-scale synthesis of this compound and its derivatives often prioritizes cost-effectiveness, yield, product quality, and minimal environmental impact. google.com Methodologies are designed to be robust and scalable, moving from laboratory-scale preparations to large-scale manufacturing. A key approach in this context is the use of catalytic reduction processes, which offer advantages over stoichiometric reagents like borohydrides by providing higher efficiency and generating less chemical waste. google.com

Catalytic Hydrogenation Processes

Catalytic hydrogenation is a prominent method for the industrial preparation of related amino alcohols like 3-methylamino-1-phenylpropanol. google.com This process typically involves the reduction of a ketone precursor under hydrogen pressure in the presence of a metal catalyst.

A specific patented method details the synthesis starting from acetophenone, paraformaldehyde, and monomethylamine hydrochloride to first produce 3-methylamino-1-propiophenone hydrochloride. google.com This intermediate is then subjected to catalytic hydrogenation to yield the final amino alcohol. google.com The preferred catalyst for this reduction is Raney nickel, which is noted for its efficiency and cost-effectiveness in industrial applications. google.com

The process is advantageous compared to methods using potassium borohydride, offering benefits such as higher product yields, better quality, lower production costs, and a significant reduction in waste discharge. google.com

The table below outlines the specific conditions for the Raney nickel catalytic hydrogenation step as described in the patent literature. google.com

| Parameter | Condition |

| Catalyst | Raney Nickel |

| Hydrogen Pressure | 0.3–1.5 MPa |

| Temperature | 25–80 °C |

| Solvent | Water or Alcohols (Methanol, Ethanol, Isopropanol) |

This catalytic hydrogenation process represents a key technology in the efficient and economical industrial production of phenylpropanolamine compounds.

Chemical Reactivity and Derivatization of 3 Amino 3 Phenyl 1 Propanol

Reactions of the Hydroxyl Group

The primary alcohol moiety in 3-Amino-3-phenyl-1-propanol is susceptible to reactions characteristic of alcohols, most notably oxidation, esterification, and etherification. However, the presence of the basic amino group requires careful consideration to achieve selective transformation of the hydroxyl group.

Oxidation Reactions

The primary hydroxyl group of this compound can be oxidized to yield either an aldehyde (3-amino-3-phenylpropanal) or a carboxylic acid (3-amino-3-phenylpropanoic acid). The outcome of the oxidation is dependent on the specific oxidizing agent used and the reaction conditions.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. For the oxidation to a carboxylic acid, stronger oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are typically employed .

A significant challenge in the oxidation of this compound is the potential for the amino group to be oxidized as well. To achieve selective oxidation of the hydroxyl group, the amino group is often protected beforehand. This can be accomplished by converting the amine into an amide (e.g., via acylation), which is less susceptible to oxidation. Following the oxidation of the alcohol, the protecting group can be removed to regenerate the free amine.

Table 1: Oxidation Reactions of the Hydroxyl Group

| Reaction Type | Reagent Examples | Product | Notes |

|---|---|---|---|

| Oxidation to Aldehyde | Pyridinium chlorochromate (PCC) | 3-Amino-3-phenylpropanal | Requires protection of the amino group for selectivity. |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO₄) | 3-Amino-3-phenylpropanoic acid | Requires protection of the amino group for selectivity. |

Esterification and Etherification Reactions

Esterification: The hydroxyl group can undergo esterification to form the corresponding esters. This reaction is typically carried out by reacting this compound with a carboxylic acid, acid chloride, or acid anhydride.

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid) can produce an ester. To drive the equilibrium towards the product, an excess of the carboxylic acid or removal of water is often employed masterorganicchemistry.com.

Acylation with Acid Chlorides/Anhydrides: A more common method involves acylation with an acid chloride or anhydride pearson.commdpi.com. To selectively acylate the hydroxyl group in the presence of the more nucleophilic amino group, the reaction is often conducted under acidic conditions. In an acidic medium, the amino group is protonated to form an ammonium salt (-NH₃⁺), which is no longer nucleophilic. This allows the acylating agent to react preferentially with the hydroxyl group nih.gov.

Etherification: The formation of an ether from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This process involves two steps:

Deprotonation of the hydroxyl group using a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide.

Reaction of the alkoxide with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution (SN2) reaction to form the ether masterorganicchemistry.comyoutube.com.

Similar to oxidation, the presence of the amino group (which also has an acidic proton) can complicate the reaction. The strong base can deprotonate both the hydroxyl and amino groups. Therefore, protection of the amino group prior to etherification is a common strategy to ensure the desired O-alkylation product.

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reagent Examples | Product Type | Key Considerations |

|---|---|---|---|

| Esterification (Fischer) | Carboxylic Acid, H₂SO₄ | Ester | Reversible reaction; requires excess acid or water removal masterorganicchemistry.com. |

| Esterification (Acylation) | Acid Chloride, Acid Anhydride | Ester | Performed under acidic conditions for O-selectivity nih.gov. |

Reactions of the Amino Group

The primary amino group is a key reactive center in this compound, functioning as a potent nucleophile. This allows it to participate in a variety of bond-forming reactions, including nucleophilic substitution, acylation, and condensation.

Nucleophilic Substitution Reactions

The amino group can act as a nucleophile and react with electrophiles such as alkyl halides to form secondary or tertiary amines. This process is known as N-alkylation. A common challenge in N-alkylation is controlling the degree of substitution, as the resulting secondary amine is often more reactive than the starting primary amine, leading to overalkylation (formation of tertiary amines and quaternary ammonium salts).

To achieve selective mono-N-alkylation of 1,3-amino alcohols like this compound, specific methods have been developed. One effective approach involves the use of 9-borabicyclo[3.3.1]nonane (9-BBN). The amino alcohol first reacts with 9-BBN to form a stable chelate, which protects the hydroxyl group and modulates the reactivity of the amino group. Subsequent deprotonation and reaction with an alkyl halide lead to the formation of the mono-N-alkylated product in high yield after mild acidic workup organic-chemistry.org. More advanced methods may use catalytic approaches, such as the ruthenium-catalyzed N-alkylation of amino acid esters with alcohols nih.gov.

Table 3: Nucleophilic Substitution of the Amino Group

| Reaction Type | Reagent Examples | Product Type | Method Highlight |

|---|---|---|---|

| Mono-N-Alkylation | Alkyl Halide, 9-BBN | Secondary Amine | 9-BBN forms a chelate to control reactivity and ensure mono-substitution organic-chemistry.org. |

Acylation Reactions

N-acylation is a fundamental reaction of the primary amino group, leading to the formation of amides. This is typically achieved by reacting this compound with an acylating agent like an acid chloride or an acid anhydride in the presence of a base or under neutral conditions.

Under neutral or basic conditions, the amino group is significantly more nucleophilic than the hydroxyl group. Consequently, the reaction with an acylating agent proceeds with high chemoselectivity at the nitrogen atom, yielding the N-acylated product. Various catalysts can be employed to facilitate this transformation, and solvent-free protocols have also been developed, for example, using vanadyl sulfate as a catalyst for acetylation with acetic anhydride frontiersin.org.

Table 4: Acylation of the Amino Group

| Reaction Type | Reagent Examples | Product Type | Key Feature |

|---|---|---|---|

| N-Acylation | Acetic Anhydride, Acetyl Chloride | Amide | The amino group is more nucleophilic than the hydroxyl group, leading to selective N-acylation under neutral/basic conditions. |

Condensation Reactions

The primary amino group of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The reaction is typically catalyzed by acid and is reversible. For instance, reacting this compound with an aldehyde, such as benzaldehyde (B42025), will yield the corresponding N-benzylidene imine. This reaction is a cornerstone in organic synthesis for the temporary protection of amino groups or for the synthesis of various heterocyclic systems. The formation of imines from the condensation of benzaldehyde with amino compounds is a well-documented process mdma.ch.

Table 5: Condensation Reactions of the Amino Group

| Reactant | Product Type | Reaction Name |

|---|---|---|

| Aldehyde (e.g., Benzaldehyde) | Imine (Schiff Base) | Condensation |

| Ketone | Imine (Schiff Base) | Condensation |

Reactions Involving Both Functional Groups

The bifunctional nature of 1,3-amino alcohols like this compound allows for their conversion into six-membered cyclic sulfamates (also known as sulfamidates or 1,2,3-oxathiazinane-2,2-dioxides). These cyclic compounds are valuable synthetic intermediates, acting as precursors for the synthesis of β-substituted amines and other functionalized molecules. researchgate.net Their reactivity is often compared to that of activated azetidines. researchgate.net

The most common method for synthesizing cyclic sulfamates from γ-amino alcohols involves a two-step process. researchgate.net

Cyclic Sulfamidite Formation: The amino alcohol is first treated with thionyl chloride (SOCl₂) in the presence of a base to form the corresponding cyclic sulfamidite.

Oxidation: The cyclic sulfamidite is then oxidized to the more stable cyclic sulfamate (B1201201). A common oxidation system is sodium periodate (NaIO₄) with a catalytic amount of ruthenium(III) chloride (RuCl₃). researchgate.net

This transformation effectively protects both the amino and hydroxyl groups simultaneously while creating a reactive intermediate that can undergo ring-opening reactions with various nucleophiles. researchgate.netnih.gov

| Starting Material | Reagents | Product |

| γ-Amino Alcohol | 1. Thionyl Chloride (SOCl₂) 2. NaIO₄ / cat. RuCl₃ | Six-membered Cyclic Sulfamate |

This table outlines the general synthetic pathway for the formation of cyclic sulfamates from γ-amino alcohols. researchgate.net

Cyclization Reactions

Derivatization for Specific Applications

A primary application of chiral this compound is its use as a scaffold for the synthesis of chiral ligands for asymmetric catalysis. nih.gov The goal of these ligands is to create a chiral environment around a metal center, which then influences the stereochemical outcome of a catalytic reaction, leading to the preferential formation of one enantiomer of the product. nih.gov

Derivatives of this compound, particularly oxazolines, are cornerstones in the design of "privileged ligands" due to their broad applicability and the high levels of enantiocontrol they can achieve in various metal-catalyzed reactions. nih.gov

Oxazoline-Based Ligands: The oxazoline ring, formed as described in section 3.2.3.2, can be incorporated into larger molecular frameworks to create bidentate or tridentate ligands. A prominent class of such ligands are the PHOX (phosphino-oxazoline) ligands, which contain both a phosphorus and a nitrogen donor atom. These P,N-ligands have proven highly successful in numerous catalytic reactions, often outperforming traditional C₂-symmetric ligands. nih.gov

Schiff Base Ligands: Chiral Schiff bases derived from this compound also serve as effective ligands. nih.gov The imine nitrogen and the hydroxyl oxygen can coordinate to a metal, such as vanadium, to form chiral complexes. These complexes have been used as catalysts in asymmetric reactions like the oxidation of sulfides and the epoxidation of alkenes. nih.gov

The effectiveness of these catalyst systems is typically measured by the yield of the product and the enantiomeric excess (e.e.), which quantifies the preference for one enantiomer over the other.

| Ligand Type | Metal | Catalyzed Reaction Example | Result |

| Bis(oxazoline) | Cobalt | Hydroalkylation of bicyclic alkenes | High yield and enantioselectivity (e.g., 94% e.e.) acs.org |

| Vanadium(V) Schiff Base | Vanadium | Oxidation of styrene | Formation of styrene oxide, benzaldehyde, and other oxidation products nih.gov |

This table provides examples of catalytic systems employing ligands derived from amino alcohol precursors and their performance in asymmetric synthesis.

Table of Mentioned Chemical Compounds

| Chemical Name | Formula |

| This compound | C₉H₁₃NO |

| Aldehyde | R-CHO |

| Anhydrous ZnCl₂ | ZnCl₂ |

| Benzaldehyde | C₇H₆O |

| Bis(oxazoline) ligand | Varies |

| Carboxylic Acid | R-COOH |

| Chloroform (B151607) | CHCl₃ |

| Cobalt(II) Bromide | CoBr₂ |

| Ethyl Polyphosphate | (C₂H₅PO₃)n |

| Isatoic anhydride | C₈H₅NO₃ |

| Ketone | R₂CO |

| Nitrile | R-CN |

| Oxazoline | C₃H₅NO |

| PHOX ligand | Varies |

| Phenylalaninol | C₉H₁₃NO |

| Ruthenium(III) chloride | RuCl₃ |

| Salicylaldehyde | C₇H₆O₂ |

| Schiff Base (Imine) | R₂C=NR' |

| Sodium periodate | NaIO₄ |

| Styrene | C₈H₈ |

| Styrene oxide | C₈H₈O |

| Sulfamic Acid | H₃NSO₃ |

| Thionyl chloride | SOCl₂ |

| Trimethylacetaldehyde | C₅H₁₀O |

| Vanadium | V |

Synthesis of Structurally Complex Organic Molecules

This compound serves as a versatile building block in organic synthesis for the construction of more complex molecular architectures. chemimpex.com Its functional groups—the primary amine, the secondary alcohol, and the phenyl ring—offer multiple sites for chemical modification. One significant strategy for derivatization involves the direct functionalization of the phenyl ring.

Researchers have demonstrated the use of palladium(II)-catalyzed, picolinamide-directed C(sp²)−H (ortho) functionalization of 3-amino-3-phenylpropanols. researchgate.net This method allows for the selective introduction of various substituents at the ortho position of the phenyl ring, leading to a diverse library of derivatives. The reactions attempted include arylation, bromination, iodination, and alkoxylation, showcasing the compound's capacity to be elaborated into more complex structures. researchgate.net The ability to perform these modifications on both racemic and enantiopure forms of 3-amino-3-phenylpropanol further enhances its utility in stereoselective synthesis.

The general synthetic pathway for preparing derivatives of 3-amino-1-phenyl-propan-1-ol can involve a Mannich reaction with an acetophenone, formaldehyde, and an amine, followed by reduction of the resulting amino-ketone. prepchem.com Subsequent dehydration can yield further unsaturated derivatives. prepchem.com These reactions highlight the chemical reactivity of the core structure and its potential for creating a variety of complex organic molecules.

Table 1: C(sp²)−H (ortho) Functionalization Reactions of 3-Amino-3-phenylpropanol Derivatives

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Arylation | Pd(II) catalyst, Picolinamide directing group | Ortho-arylated 3-amino-3-phenylpropanol derivatives |

| Bromination | Pd(II) catalyst, Picolinamide directing group | Ortho-brominated 3-amino-3-phenylpropanol derivatives |

| Iodination | Pd(II) catalyst, Picolinamide directing group | Ortho-iodinated 3-amino-3-phenylpropanol derivatives |

| Alkoxylation | Pd(II) catalyst, Picolinamide directing group | Ortho-alkoxylated 3-amino-3-phenylpropanol derivatives |

Precursors for Biologically Active Compounds

The optically active forms of this compound and its derivatives are highly valued as key intermediates in the synthesis of numerous pharmaceutical products and other biologically active substances. google.com The specific stereochemistry of these precursors is often crucial for the efficacy of the final active pharmaceutical ingredient.

This compound is a common core intermediate for several well-known antidepressant drugs. google.com For instance, it is a foundational building block for the synthesis of Fluoxetine, Nisoxetine, and Tomoxetine. google.com The synthesis of these drugs often involves the N-methylation of the amino group and etherification of the hydroxyl group of the this compound scaffold.

For example, the synthesis of fluoxetine can be accomplished from 3-(methylamino)-1-phenyl-1-propanol. google.com One synthetic route involves the hydride reduction of 3-(methylamino)-1-phenyl-2-propen-1-one, which is prepared from 1-phenyl-3-methylamino-1-propen-1-one, to yield the crucial 3-methylamino-1-phenyl-1-propanol intermediate. google.com Various methods have been developed to produce these intermediates with high enantiomeric excess, such as asymmetric reduction reactions, which are critical for producing the desired single-isomer pharmaceutical products. google.com

Table 2: Biologically Active Compounds Derived from this compound

| Precursor | Derived Biologically Active Compound | Therapeutic Class |

|---|---|---|

| 3-Amino-1-phenylpropanol derivative | Fluoxetine | Antidepressant |

| 3-Amino-1-phenylpropanol derivative | Nisoxetine | Antidepressant |

| 3-Amino-1-phenylpropanol derivative | Tomoxetine | ADHD Medication |

| 3-(Methylamino)-1-phenyl-1-propanol | Fluoxetine | Antidepressant |

Stereochemical Aspects of 3 Amino 3 Phenyl 1 Propanol

Enantiomerism and Diastereomerism

3-Amino-3-phenyl-1-propanol possesses a single stereocenter, or chiral center, at the third carbon atom (C3) of the propanol (B110389) chain. This is the carbon atom to which the amino group (-NH2), the phenyl group (-C6H5), the ethyl alcohol group (-CH2CH2OH), and a hydrogen atom are attached. The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images.

These mirror-image isomers are known as enantiomers. Because this compound has only one stereocenter, it does not exhibit diastereomerism, which is a form of stereoisomerism that occurs in compounds with two or more chiral centers.

Chiral Center Configuration: (R) and (S) Enantiomers

The two enantiomers of this compound are designated as (R)-3-Amino-3-phenyl-1-propanol and (S)-3-Amino-3-phenyl-1-propanol. This (R)/(S) nomenclature, derived from the Cahn-Ingold-Prelog (CIP) priority rules, describes the absolute configuration or the three-dimensional arrangement of the groups around the chiral carbon.

The assignment is determined by ranking the four groups attached to the stereocenter based on atomic number. For this compound, the priorities are:

Amino group (-NH2)

Phenyl group (-C6H5)

Ethyl alcohol group (-CH2CH2OH)

Hydrogen atom (-H)

By orienting the molecule so that the lowest priority group (hydrogen) points away from the viewer, the sequence from the highest to the lowest priority of the remaining three groups is traced. If the sequence is clockwise, the configuration is assigned as (R) (from the Latin rectus for right). If the sequence is counter-clockwise, it is assigned as (S) (from the Latin sinister for left). The synthesis of enantiomerically pure forms of this compound is a key objective in various chemical processes.

Determination of Enantiomeric Purity (ee)

Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in excess of the other in a mixture. Enantiomeric excess is calculated as the absolute difference between the mole fractions of the two enantiomers. The accurate determination of 'ee' is critical, and specialized analytical techniques are required to separate and quantify the individual enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for resolving enantiomers and determining the enantiomeric composition of chiral compounds. yakhak.org

Chiral HPLC is a powerful and widely used method for separating the enantiomers of this compound. yakhak.org This technique employs a chiral stationary phase (CSP), which is a column packing material that is itself chiral. The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the resolution of chiral amines and amino alcohols. yakhak.org The choice of mobile phase, typically a mixture of an alkane like heptane (B126788) and an alcohol such as 2-propanol, is crucial for achieving optimal separation. lcms.cz

Table 1: Example Parameters for Chiral HPLC Separation

| Parameter | Value/Type |

|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., Polysaccharide-based) |

| Mobile Phase | Heptane / 2-Propanol mixtures |

| Detection | UV at 230 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

This table represents typical conditions and may vary based on the specific CSP and analyte.

Capillary Electrophoresis (CE) has emerged as an effective alternative to HPLC for determining enantiomeric purity. nih.gov This method separates ions based on their electrophoretic mobility in an electrolyte solution within a narrow capillary tube under the influence of an electric field. For chiral separations, a chiral selector is added to the background electrolyte. nih.govresearchgate.net

A validated CE method for the purity determination of related compounds has been developed using a dual selector system. nih.gov This system utilizes two different cyclodextrins as chiral selectors to enhance separation. The results obtained by this CE assay have been shown to be comparable to those from enantioselective HPLC methods. nih.govresearchgate.net

Table 2: Optimized Conditions for Chiral Capillary Electrophoresis

| Parameter | Description |

|---|---|

| Background Electrolyte | 50 mM sodium phosphate (B84403) buffer (pH 6.3) |

| Chiral Selectors | Sulfated γ-cyclodextrin and 2,6-dimethyl-β-cyclodextrin |

| Capillary | 23.5/32 cm, 50 μm fused-silica |

| Separation Voltage | 9 kV |

| Temperature | 15 °C |

Source: Data derived from studies on related compounds. nih.govresearchgate.net

Chromatographic Methods

Conformational Analysis and Equilibrium Studies

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that result from rotation about its single bonds. The molecule's flexibility allows the phenyl, amino, and hydroxyl groups to adopt various positions relative to one another. These different arrangements, or conformers, can have different energy levels, and the molecule will exist in an equilibrium of these conformations.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Chiral Auxiliaries in Asymmetric Synthesis

In the field of asymmetric synthesis, 3-amino-3-phenyl-1-propanol and its derivatives serve as effective chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. The inherent chirality of the auxiliary guides the formation of a specific stereoisomer of the product. Once the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. The utility of compounds like (S)-3-Amino-1-phenyl-propan-1-ol in this role is to enhance the enantioselectivity of reactions, thereby improving the yield of the desired enantiomer in the synthesis of complex organic molecules.

Ligand Precursors in Asymmetric Catalysis

The compound is frequently used as a precursor for the synthesis of chiral ligands, which are essential components in asymmetric catalysis. chemimpex.com These ligands coordinate to a metal center, creating a chiral catalyst that can steer a chemical reaction towards the formation of one enantiomer over the other. chemimpex.com γ-Amino alcohols, such as this compound, are known to serve as effective chiral ligands in this context. nih.gov

Enhancement of Reaction Selectivity

Ligands derived from this compound are instrumental in enhancing the selectivity of catalytic reactions. chemimpex.com The chiral environment created by the metal-ligand complex is the key to this selectivity, as it preferentially stabilizes the transition state leading to the desired enantiomer. This control over stereochemistry is critical in producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. chemimpex.com For example, in asymmetric hydrogenation reactions, rhodium complexes with diphosphine ligands derived from chiral building blocks can achieve exceptionally high enantiomeric excesses (ee), often exceeding 99%.

Improvement of Reaction Efficiency

The table below illustrates the performance of different catalyst systems, some of which utilize chiral ligands derived from amino alcohols, in asymmetric hydrogenation, highlighting the high selectivity and yields achievable.

| Catalyst System | Solvent | Temperature (°C) | H₂ Pressure (bar) | Enantiomeric Excess (ee %) | Yield (%) |

| Rh/(R)-BINAP | MeOH | 50 | 30 | 99.5 | 92 |

| Ru/Tol-BINAP | EtOH | 70 | 20 | 98.2 | 88 |

| Ir/(S)-SegPhos | THF | 40 | 50 | 97.8 | 85 |

| (Data sourced from a patent detailing asymmetric hydrogenation processes) |

Key Intermediates in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of a wide range of pharmaceutical compounds. chemimpex.combschem.com Its structural features are present in many biologically active molecules, making it a valuable starting point for drug development. chemimpex.com

Development of Drugs Targeting Neurological Disorders

The compound and its derivatives are key building blocks in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.comsmolecule.com Its structural similarity to amino acids makes it a relevant molecule in drug design and synthesis for this therapeutic area. smolecule.com For instance, the enantiomerically pure (R)-isomer is a recognized building block for synthesizing drugs that target the central nervous system. lookchem.com Atomoxetine, a selective norepinephrine (B1679862) reuptake inhibitor used to treat Attention Deficit Hyperactivity Disorder (ADHD), is a prominent example of a drug synthesized from a derivative of this compound. google.comnih.gov

Precursors for Antidepressant Drugs

This chemical is a well-established precursor for several non-tricyclic antidepressant drugs. researchgate.net Many of these drugs function by inhibiting the reuptake of neurotransmitters like serotonin (B10506) and norepinephrine. researchgate.net Prominent antidepressants synthesized using this compound or its N-methylated derivative, 3-methylamino-1-phenyl-1-propanol, as a key intermediate include Fluoxetine, Nisoxetine, and Tomoxetine. google.comgoogle.compsu.edu The synthesis of (R)-fluoxetine, for example, can proceed through the intermediate (R)-3-amino-1-phenyl-1-propanol. csic.es Similarly, chemoenzymatic syntheses have been developed to produce both enantiomers of Fluoxetine, Tomoxetine, and Nisoxetine from chiral building blocks derived from 3-chloro-1-phenylpropan-1-ol (B142418), a related precursor. researchgate.net

The following table lists some of the notable pharmaceuticals synthesized using this compound or its close derivatives as a key intermediate.

| Pharmaceutical | Therapeutic Class | Role of Precursor |

| Atomoxetine | Norepinephrine Reuptake Inhibitor (for ADHD) | Key intermediate for (R)-isomer synthesis. google.comgoogle.comgoogle.com |

| Fluoxetine | Selective Serotonin Reuptake Inhibitor (Antidepressant) | Common intermediate for synthesis. google.comgoogle.comrsc.org |

| Nisoxetine | Norepinephrine Reuptake Inhibitor (Antidepressant) | Common intermediate for synthesis. researchgate.netgoogle.compsu.edu |

| Tomoxetine | Norepinephrine Reuptake Inhibitor (Antidepressant) | Common intermediate for synthesis. researchgate.netgoogle.compsu.edu |

| Dapoxetine (B195078) | Selective Serotonin Reuptake Inhibitor | (S)-3-(dibenzylamino)-3-phenyl-1-propanol is a valuable intermediate. nih.gov |

Synthesis of Fluoxetine and Derivatives

This compound and its analogues are crucial intermediates in the synthesis of Fluoxetine. google.comgoogleapis.com Synthetic strategies often utilize the enantiomerically pure forms of these building blocks to produce the desired stereoisomer of the final drug. One common approach involves the conversion of a precursor like 3-chloro-1-phenylpropan-1-ol. psu.edu This chloro-alcohol can be resolved into its (R) and (S) enantiomers using lipase-catalyzed kinetic resolution. The desired enantiomer, for instance, (R)-3-chloro-1-phenylpropan-1-ol, is then converted to (R)-3-methylamino-1-phenylpropan-1-ol. psu.eduresearchgate.net This intermediate is subsequently reacted with 4-chlorobenzotrifluoride (B24415) or 4-fluorobenzotrifluoride (B1346882) in the presence of a base like sodium hydride to yield Fluoxetine. google.comgoogleapis.com

Another pathway involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride (B1222165) and acetic acid to produce 3-methylamino-1-phenyl-1-propanol, which is then converted to Fluoxetine hydrochloride. google.com Chemoenzymatic methods have also been developed, starting from benzaldehyde (B42025) and utilizing hydroxynitrile lyase to create a chiral cyanohydrin intermediate, which is then transformed into the key (S)-3-(methylamino)-1-phenylpropan-1-ol for the synthesis of (R)-Fluoxetine via a Mitsunobu reaction. umich.edu

The synthesis of (R)-Norfluoxetine, a derivative, can be achieved from (R)-3-amino-1-phenyl-1-propanol. The process involves reacting the amino alcohol with sodium hydride and 4-fluorobenzotrifluoride in DMSO. csic.es

Table 1: Selected Synthetic Intermediates and Methods for Fluoxetine

| Intermediate | Reagents/Method | Target | Reference |

|---|---|---|---|

| (R)-3-chloro-1-phenylpropan-1-ol | 1. MeNH₂ 2. NaH, 4-chlorobenzotrifluoride | (R)-Fluoxetine | psu.edu |

| 1-phenyl-3-methylamino-1-propen-1-one | NaBH₄, Acetic Acid | Fluoxetine | google.com |

| (S)-3-(methylamino)-1-phenylpropan-1-ol | Mitsunobu reaction with 4-fluorobenzotrifluoride | (R)-Fluoxetine | umich.edu |

Synthesis of Nisoxetine

Similar to Fluoxetine, the synthesis of Nisoxetine relies on the 3-amino-1-phenylpropanol scaffold. google.com A chemoenzymatic approach has been successfully employed, starting with the kinetic resolution of 3-chloro-1-phenylpropan-1-ol using lipase (B570770) B from Candida antarctica. researchgate.net The resulting enantiomerically pure (R)-3-chloro-1-phenylpropan-1-ol is a key building block. This chiral alcohol is then reacted with 2-fluoromethoxybenzene. The subsequent displacement of the chloride with methylamine (B109427) furnishes (R)-Nisoxetine. psu.eduresearchgate.net An alternative chemoenzymatic route uses (S)-3-(methylamino)-1-phenylpropan-1-ol, obtained from (R)-mandelonitrile, which undergoes a Mitsunobu inversion with 2-methoxyphenol to yield (R)-Nisoxetine. umich.edu

Synthesis of Tomoxetine (Atomoxetine)

Tomoxetine, also known as Atomoxetine, is another important pharmaceutical whose synthesis frequently involves intermediates derived from this compound. google.comgoogleapis.com The synthesis can be efficiently achieved from the chiral building block (R)-3-chloro-1-phenylpropan-1-ol. psu.eduresearchgate.net This intermediate is subjected to a reaction with o-cresol (B1677501) in a Williamson ether synthesis, followed by the introduction of the methylamino group to form (R)-Tomoxetine. The (R)-enantiomer is noted to be significantly more potent than its (S)-counterpart. researchgate.net A chemoenzymatic synthesis has also been reported where (S)-3-(methylamino)-1-phenylpropan-1-ol is converted to (R)-Tomoxetine through a Mitsunobu reaction with o-cresol, which inverts the stereocenter. umich.edu

Synthesis of Dapoxetine

The synthesis of Dapoxetine, specifically the (S)-enantiomer, extensively uses (S)-3-amino-3-phenylpropanol or its derivatives as the starting material or a key intermediate. One patented method describes the synthesis starting from (S)-3-amino-3-phenylpropionic acid, which is reduced to (S)-3-amino-3-phenylpropanol. google.com This amino alcohol is then dimethylated using formic acid and formaldehyde. The resulting (S)-3-dimethylamino-3-phenylpropanol is reacted with 1-fluoronaphthalene (B124137) in the presence of a base to yield Dapoxetine. google.com

Another approach involves the use of a protected amino alcohol, (S)-3-(tert-butyloxycarbonyl)amino-3-phenylpropanol, which is synthesized via a Mannich reaction. patsnap.com This protected intermediate is then used to synthesize Dapoxetine. patsnap.com Highly efficient enantioselective syntheses have been developed, for example, through asymmetric C-H amination reactions of a prochiral sulfamate (B1201201) to create a chiral intermediate that leads to Dapoxetine. acs.org

Table 2: Key Synthetic Steps for Dapoxetine

| Starting Material / Intermediate | Key Transformation | Product | Reference |

|---|---|---|---|

| (S)-3-amino-3-phenylpropionic acid | Reduction, then Dimethylation | (S)-3-dimethylamino-3-phenylpropanol | google.com |

| (S)-3-dimethylamino-3-phenylpropanol | Reaction with 1-fluoronaphthalene | (S)-Dapoxetine | google.com |

| Prochiral sulfamate | Asymmetric C-H amination | Chiral sulfamate ester intermediate | acs.org |

Building Blocks for Biologically Active Molecules

Beyond the specific antidepressants detailed above, this compound is a versatile chiral building block for a wide array of other biologically active molecules. chemimpex.comontosight.ai Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group that can be targeted for various chemical transformations, makes it highly valuable in synthetic chemistry. The presence of a chiral center is particularly crucial in the pharmaceutical industry, where the stereochemistry of a drug can determine its efficacy and safety. chemimpex.com The (R)- and (S)-enantiomers of this compound and its derivatives serve as precursors for pharmaceuticals and agrochemicals. chemimpex.com For example, Fmoc-protected derivatives of related compounds like 3-Amino-3-(4-chlorophenyl)-1-propanol can be used as non-natural amino acid precursors in peptide synthesis.

Research in Amino Acid Interactions and Protein Structure

The structural similarity of this compound to amino acids like phenylalanine (specifically, its reduced form, phenylalaninol) allows it to be used in biochemical research. chemimpex.comnih.gov Researchers utilize this compound and its analogues to probe and study amino acid interactions and their influence on protein structure. chemimpex.com By incorporating such amino alcohol moieties, scientists can investigate the specific roles of the amino and hydroxyl groups in forming hydrogen bonds and other non-covalent interactions that are fundamental to protein folding, stability, and function.

Analytical and Spectroscopic Characterization of 3 Amino 3 Phenyl 1 Propanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Amino-3-phenyl-1-propanol and its derivatives, offering precise insights into the chemical environment of magnetically active nuclei.

¹H NMR

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals corresponding to the various protons within the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methine proton (CH) attached to both the phenyl ring and the amino group, the methylene (B1212753) protons (CH₂) adjacent to the hydroxyl and amino groups, and the protons of the amino (NH₂) and hydroxyl (OH) groups all exhibit characteristic chemical shifts and coupling patterns.

A predicted ¹H NMR spectrum in D₂O shows signals for the aromatic protons around δ 7.42 ppm (multiplet) and δ 7.28 ppm (doublet of doublets of triplets). hmdb.ca The signals for the aliphatic protons are also discernible, though their exact shifts and multiplicities can be influenced by the solvent and concentration. For instance, in some derivatives, the NCH₂ and OCH₂ protons of the propanol (B110389) backbone are observed at distinct chemical shifts. nih.gov

Interactive ¹H NMR Data Table for this compound Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Aromatic-H | 7.2 - 7.4 | m | - | orgsyn.org |

| NCH₂ (spiro-precursors) | 3.26 - 2.89 | m | - | nih.gov |

| OCH₂ (spiro-precursors) | 4.43 - 4.21 | m | ³JPH ≈ 8.1 - 8.3 | nih.gov |

Note: 'm' denotes a multiplet. Data for derivatives can vary based on the specific substituent.

¹³C NMR

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for the carbons of the phenyl ring, with the ipso-carbon appearing at a different chemical shift compared to the ortho, meta, and para carbons. The carbons of the propanol chain (CH, CH₂OH, and CH₂NH₂) will also have characteristic resonances. For derivatives, the chemical shifts of the carbon atoms can be influenced by the nature of the substituents. For example, in certain phosphazene derivatives, the carbon peaks of the phenyl rings are assigned in the range of 125.27–138.97 ppm, while the OCH₂ carbons of the spiro rings are found between 63.00 and 68.23 ppm. nih.gov

Interactive ¹³C NMR Data Table for this compound Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) Range | Reference |

| Phenyl C1-C4 | 125.27 - 138.97 | nih.gov |

| OCH₂ (spiro rings) | 63.00 - 68.23 | nih.gov |

³¹P NMR for Derivatives

For derivatives of this compound that incorporate phosphorus, such as cyclotriphosphazenes, ³¹P NMR spectroscopy is a critical tool for characterization. This technique provides information about the chemical environment and coordination of the phosphorus atoms. The reaction of hexachlorocyclotriphosphazene with 3-amino-1-propanol can lead to various products, including spiro and ansa derivatives, which can be distinguished by their ³¹P NMR spectra. researchgate.net

The ³¹P NMR spectra of these derivatives often exhibit spin systems such as AX₂, where one phosphorus atom is in a different chemical environment than the other two. nih.gov For example, monospiro derivatives can show a doublet for the PCl₂ group and a triplet for the P(spiro) group. The chemical shifts (δ) and coupling constants (²JPP) are characteristic of the specific structure. In some instances, the average ²JPP constants for products with 5-membered spiro rings are around 48.4 Hz, while for those with 6-membered rings, they are approximately 46.2 Hz. nih.gov The stereogenic properties of these chiral phosphazene derivatives can also be investigated using ³¹P NMR with the aid of chiral solvating agents. researchgate.net

Interactive ³¹P NMR Data Table for Cyclotriphosphazene (B1200923) Derivatives

| Derivative Type | Spin System | PCl₂ (δ, ppm) | P(spiro) (δ, ppm) | ²JPP (Hz) | Reference |

| Monospiro (5-membered ring) | AX₂ | ~24.88 (d) | ~21.03 (t) | ~52.6 | nih.gov |

| Dispiro (cis- and trans-) | AX₂ | - | Doublet and Triplet | - | nih.gov |

Note: 'd' denotes a doublet and 't' denotes a triplet. Specific values can vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and its derivatives. The IR spectrum of this compound shows characteristic absorption bands for the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are usually observed between 3000 and 3100 cm⁻¹. nih.gov Other key absorptions include those for C-N and C-O stretching. For derivatives, such as phosphazenes, additional characteristic bands appear, such as the asymmetric P-N vibrations in the range of 1200–1172 cm⁻¹. nih.gov The disappearance or shift of certain bands upon derivatization, for instance, the change in the primary amine absorption, can confirm the success of a chemical reaction. researchgate.net

Interactive IR Absorption Data Table for this compound and its Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Description | Reference |

| O-H Stretch | 3200 - 3600 | Broad band, indicative of hydroxyl group | nih.gov |

| N-H Stretch | 3200 - 3600 | Can overlap with O-H stretch, primary amine | nih.gov |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp peaks | nih.gov |

| Aliphatic C-H Stretch | 2850 - 3000 | Sharp peaks | libretexts.org |

| P-N Stretch (in phosphazenes) | 1172 - 1200 | Asymmetric vibration | nih.gov |

| P-Cl₂ Stretch (in phosphazenes) | 562 - 576 | Asymmetric vibration | tubitak.gov.tr |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of this compound and its derivatives. The molecular ion peak (M⁺) in the mass spectrum of this compound corresponds to its molecular weight of approximately 151.21 g/mol . nih.gov Fragmentation of the molecular ion can provide valuable structural information. For instance, in polyesteramide derivatives of 3-amino-1-propanol, fragmentation pathways include β-hydrogen-transfer rearrangement leading to the scission of –O–CH₂– bonds. mdpi.comresearchgate.net Mass spectrometry is also a key tool in the characterization of cyclotriphosphazene derivatives, helping to confirm the structures of isolated products. researchgate.net

X-ray Crystallography for Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms and intermolecular interactions. While obtaining a suitable single crystal of the parent this compound can be challenging, the crystal structures of several of its derivatives have been determined.

Gas Chromatography (GC) for Purity Analysis

Gas chromatography (GC) is a primary method for assessing the purity of this compound. Commercial suppliers of this compound routinely use GC to establish a purity specification, which is often greater than or equal to 97.0%. avantorsciences.comchemimpex.com This technique is well-suited for the analysis of this compound due to its volatility.

While specific, detailed protocols for the GC analysis of this compound are often proprietary, general methodologies for similar compounds can provide insight. For instance, the analysis of related amino alcohols and diols often employs a capillary GC system equipped with a Flame Ionization Detector (FID). A suitable capillary column for such polar compounds is a wax-type column, such as a HP-INNOWAX column (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness). researchgate.net

The operating conditions would typically involve a temperature program to ensure the separation of the main component from any potential impurities. A representative temperature program might start at an initial oven temperature and ramp up to a final temperature to elute all components. researchgate.net The injector and detector temperatures are maintained at a high enough temperature to ensure efficient vaporization and detection.

Potential impurities that could be detected by GC may arise from the synthesis process. These can include unreacted starting materials or by-products of side reactions. For example, in syntheses involving the reduction of a corresponding ketone, the presence of the starting ketone could be an impurity. In the synthesis of related compounds like fluoxetine, which uses a derivative of 3-amino-1-phenylpropanol, impurities can include precursors like 1-phenyl-3-methylamino-1-propen-1-one. google.com Capillary electrophoresis has also been used to determine impurities in derivatives of this compound, such as (3S)-3-(dimethylamino)-3-phenyl-1-propanol and 1-naphthol (B170400) in dapoxetine (B195078) hydrochloride. bohrium.comresearchgate.net

For the analysis of enantiomeric purity, chiral GC or more commonly, chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) would be employed. These techniques use chiral stationary phases to separate the (R)- and (S)-enantiomers. For similar primary amines, polysaccharide-based chiral stationary phases have been shown to be effective. chromatographyonline.com

Table 1: Representative GC Purity Data for this compound

| Parameter | Value | Reference |

| Purity Specification | ≥97.0% (GC, Titration) | avantorsciences.combohrium.comlcms.czorgsyn.org |

| Analytical Method | Gas Chromatography (GC) | avantorsciences.comchemimpex.com |

Titration Analysis

Titration is a classic and reliable analytical method used to determine the total basic content of this compound. As an amine, this compound is a weak base and can be accurately assayed using a non-aqueous acid-base titration. lcms.cz This method is often cited by commercial suppliers in conjunction with GC to confirm the purity of the compound. avantorsciences.combohrium.comlcms.czorgsyn.org